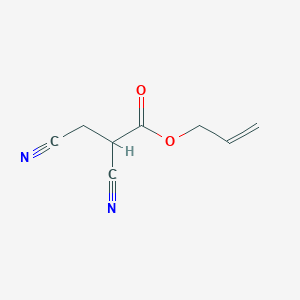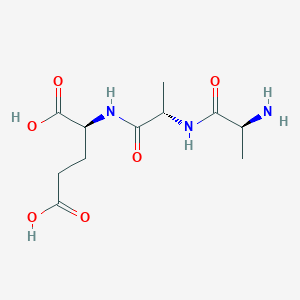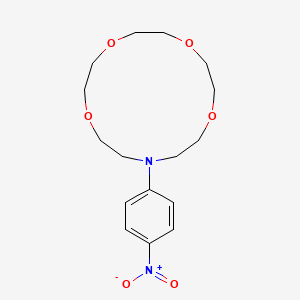
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)- is a complex organic compound known for its unique structural properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that can form stable complexes with metal ions. This compound is particularly notable for its ability to coordinate with various metal ions, making it valuable in numerous scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)- typically involves the reaction of 1,4,7,10-Tetraoxa-13-azacyclopentadecane with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane, and bases like potassium carbonate.
Major Products Formed:
Reduction: 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-aminophenyl)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, facilitating studies on metal-ligand interactions.
Biology: Employed in the development of sensors for detecting metal ions in biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the purification and separation of metal ions from mixtures, enhancing the efficiency of industrial processes.
Mecanismo De Acción
The mechanism by which 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)- exerts its effects involves the formation of stable complexes with metal ions. The oxygen and nitrogen atoms in the crown ether ring coordinate with the metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability is crucial for its applications in catalysis, sensing, and separation processes.
Comparación Con Compuestos Similares
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Lacks the nitrophenyl group, making it less versatile in certain applications.
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-aminophenyl)-: Similar structure but with an amine group instead of a nitro group, affecting its reactivity and coordination properties.
Uniqueness: 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which enhances its ability to participate in various chemical reactions and form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong and selective metal ion coordination.
Propiedades
Número CAS |
245125-18-2 |
|---|---|
Fórmula molecular |
C16H24N2O6 |
Peso molecular |
340.37 g/mol |
Nombre IUPAC |
13-(4-nitrophenyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C16H24N2O6/c19-18(20)16-3-1-15(2-4-16)17-5-7-21-9-11-23-13-14-24-12-10-22-8-6-17/h1-4H,5-14H2 |
Clave InChI |
BNNXWAAIMGCPND-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOCCOCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
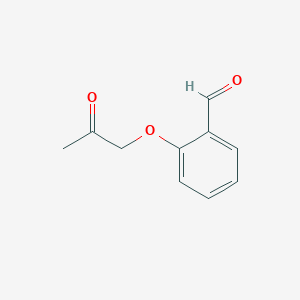
![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)
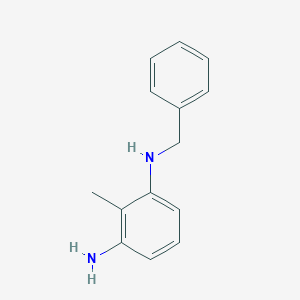
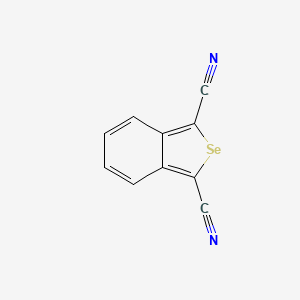
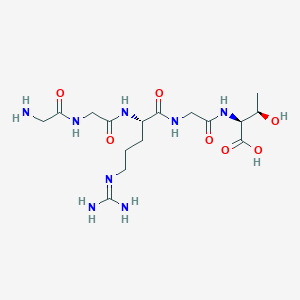
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)
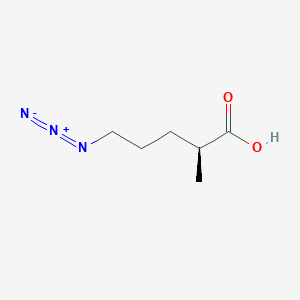
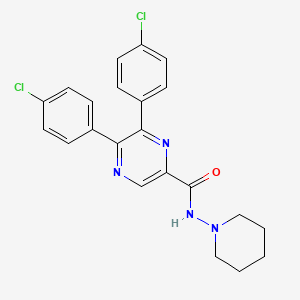

![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)

